molecular formula C7H13Cl2N3 B11764769 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride

Cat. No.: B11764769
M. Wt: 210.10 g/mol
InChI Key: QEOMDSYWNVTOFP-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride (CAS: 1817794-84-5) is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core with a methyl substituent. Its molecular formula is C₇H₁₁N₃·2HCl, and it has a molecular weight of 210.1 g/mol. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological and synthetic chemistry applications. Combi-Blocks Inc. supplies this compound with 95% purity, emphasizing its use as a building block in drug discovery and organic synthesis .

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-10-5-6-2-3-8-4-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H

InChI Key

QEOMDSYWNVTOFP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCNCC2=N1.Cl.Cl

Origin of Product

United States

Preparation Methods

Pyrazole-Pyridine Precursor Assembly

A foundational approach involves the condensation of pyrazole derivatives with pyridine intermediates. For example, 2-methylpyrazole reacts with tetrahydropyridine in the presence of hexamethyldisilazane lithium amide to form the bicyclic core. Subsequent cyclization under acidic conditions (e.g., acetic acid) yields the fused pyrazolo[3,4-c]pyridine scaffold.

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

  • Temperature : -78°C (initial step) to 100°C (cyclization)

  • Catalyst : LiHMDS (lithium hexamethyldisilazide)

Hydrazine-Mediated Cyclization

Hydrazine hydrate is employed to construct the pyrazole ring. In one protocol, fluorobenzonitrile undergoes aromatic nucleophilic substitution with hydrazine, followed by cyclization to form the pyrazolo[3,4-c]pyridine core. Palladium-catalyzed coupling steps further refine the structure.

Yield Optimization

  • Hydrazine stoichiometry : 1.5–2.0 equivalents

  • Cyclization time : 12–24 hours

Alkylation and Methylation Techniques

N-Methylation of Pyrazolo Intermediates

Post-cyclization, methylation at the N-2 position is achieved using methyl iodide or dimethyl sulfate in basic media (e.g., potassium carbonate). This step ensures regioselectivity, critical for avoiding byproducts.

Example Protocol

  • Intermediate : 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

  • Methylation agent : Methyl iodide (1.2 equivalents)

  • Base : K₂CO₃ in anhydrous DMF

  • Yield : 72–85%

Reductive Alkylation

Reduction of imine intermediates (e.g., using sodium borohydride ) followed by alkylation with methyl chloroformate introduces the methyl group. This method minimizes over-alkylation risks.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is treated with hydrochloric acid (2.0 equivalents) in ethanol or diethyl ether. Crystallization at low temperatures (-20°C) enhances purity.

Critical Parameters

  • Acid concentration : 6M HCl

  • Crystallization solvent : Ethanol/ether (3:1 v/v)

  • Purity : ≥98% (HPLC)

Advanced Functionalization and Optimization

Palladium-Catalyzed Cross-Coupling

Buchwald–Hartwig amination at C-5 using Pd(dba)₂ and Xantphos introduces substituents, enabling downstream modifications. This step is pivotal for derivatives but requires careful control to preserve the dihydrochloride structure.

Catalyst System

  • Pd source : Pd(OAc)₂

  • Ligand : BINAP or Xantphos

  • Temperature : 80–100°C

TMPMgCl·LiCl-Mediated Metalation

Selective metalation at C-7 using TMPMgCl·LiCl allows electrophilic quenching (e.g., with CO₂ or aldehydes). This method avoids decomposition of the sensitive dihydrochloride moiety.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Condensation-CyclizationPyrazole + Pyridine → Cyclization68–7595
Hydrazine CyclizationHydrazine + Fluorobenzonitrile72–8897
N-MethylationMethyl iodide/K₂CO₃72–8598
Reductive AlkylationNaBH₄ + Methyl chloroformate65–7896

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at N-1 or N-2 positions can occur during methylation. Solution : Use bulkier bases (e.g., DBU) to favor N-2 selectivity.

Salt Hydrolysis

The dihydrochloride form is hygroscopic. Solution : Store under inert atmosphere (N₂/Ar) with desiccants.

Recent Innovations

Flow Chemistry Applications

Continuous-flow systems reduce reaction times (e.g., cyclization in 30 minutes vs. 24 hours batch) and improve scalability.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces THF/DMSO in condensation steps, reducing environmental impact without compromising yield .

Chemical Reactions Analysis

Substitution Reactions

The pyrazolo[3,4-c]pyridine core likely undergoes nucleophilic aromatic substitution or alkylation at nitrogen atoms or other reactive sites. In related pyrazolo-pyridine derivatives:

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of bases like NaOH.

  • Conditions : Deprotonation of nitrogen atoms may be required to generate nucleophilic sites.

  • Products : Substituted derivatives (e.g., alkylated or acylated pyrazolo-pyridines).

Oxidation Reactions

Oxidation may target hydroxyl groups or other oxidizable moieties:

  • Reagents : Potassium permanganate (KMnO₄) in acidic media.

  • Conditions : Aqueous acidic solutions at elevated temperatures.

  • Products : Ketones or carboxylic acids, depending on the site of oxidation.

Reduction Reactions

Reduction could modify functional groups such as carbonyls (if present):

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Conditions : Protic solvents (e.g., methanol) or ether.

  • Products : Alcohols or amines, depending on the reducible group.

Comparison of Reaction Conditions

Reaction TypeReagents/ConditionsExpected Products
Nucleophilic Substitution Alkyl halides + NaOHAlkylated/acylated pyrazolo-pyridines
Oxidation KMnO₄ (acidic)Ketones/Carboxylic acids
Reduction NaBH₄ (MeOH) or LiAlH₄ (ether)Alcohols/Amines
Cyclization β-diketones + 3-aminopyrazole (acidic)Pyrazolo-pyridine core

Biological and Chemical Significance

  • Pharmacological Activity : Related pyrazolo-pyridine derivatives exhibit antiviral (e.g., influenza inhibition) and anticancer properties through mechanisms like PARP-1 cleavage and caspase activation .

  • Reactivity : The dihydrochloride form’s protonated nitrogens may influence reactivity, potentially altering substitution rates compared to the neutral base.

Analytical Characterization

Common techniques for verifying reaction outcomes include:

  • NMR spectroscopy : To confirm structural integrity and substitution patterns.

  • Mass spectrometry : For molecular weight and purity assessment.

Limitations and Gaps

  • Detailed reaction data for the dihydrochloride salt specifically is lacking in the provided sources.

  • Most literature focuses on related pyrazolo-pyridine isomers (e.g., [3,4-b] or [4,3-c]) rather than the [3,4-c] variant .

Scientific Research Applications

Biological Activities

This compound has been investigated for its various biological activities:

Anticancer Properties

Research indicates that 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride may exhibit anticancer effects through mechanisms such as:

  • Inducing apoptosis via poly (ADP-ribose) polymerase 1 (PARP-1) cleavage.
  • Activating caspase 9.
  • Reducing the expression levels of proliferating cell nuclear antigen (PCNA) .

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. For instance, compounds synthesized from similar pyrazolo structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Oriental Journal of Chemistry assessed the antimicrobial activity of synthesized derivatives. Results indicated that several compounds exhibited significant antibacterial and antifungal activities .
  • Inhibition of Dihydroorotate Dehydrogenase : Another study focused on the inhibition of human dihydroorotate dehydrogenase (DHODH), a target for antiviral therapy. The research demonstrated that certain pyrazolo derivatives effectively inhibited DHODH activity in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a class of bicyclic pyridine/pyrazolo hybrids. Key analogues include:

Pyrano[3,4-c]pyridine Hybrids

Compounds such as pyrano[3,4-c]pyridines linked to 1,2,3-triazole units (synthesized via Cu-catalyzed click reactions) share structural similarities. These hybrids exhibit high anticonvulsant activity (e.g., antagonism of pentylenetetrazole-induced seizures) and psychotropic properties. The presence of a methyl group in the pyridine ring is critical for bioactivity .

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Hydrochloride

This positional isomer (CAS: Unspecified; HS Code: 2933990090) differs in the pyrazolo-pyridine ring substitution ([4,3-c] vs. [3,4-c]). It has a LogP of 1.1966 and a polar surface area (PSA) of 29.85 Ų, indicating moderate lipophilicity and bioavailability. Its pharmacological profile remains less characterized compared to the [3,4-c] variant .

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine Hydrochloride

A monohydrochloride derivative (CAS: 2101323-73-1; Molecular Weight: 173.64 g/mol) lacks the second HCl molecule. This reduces its molecular weight and solubility compared to the dihydrochloride form. It carries a Warning signal word due to hazards (H302: Harmful if swallowed) .

Comparative Data Table

Property Target Compound (Dihydrochloride) Pyrano[3,4-c]pyridine-Triazole Hybrids Pyrazolo[4,3-c]pyridine Hydrochloride
CAS Number 1817794-84-5 Not specified 2101323-73-1
Molecular Formula C₇H₁₁N₃·2HCl Variable (e.g., C₁₄H₁₅N₅O₂) C₇H₁₂ClN₃
Molecular Weight (g/mol) 210.1 ~280–320 173.64
Biological Activity Limited data (building block) High anticonvulsant/psychotropic activity Uncharacterized
LogP Not reported ~1.5–2.0 (estimated) 1.1966
Hazards Not disclosed Low acute toxicity H302, H315, H319

Key Findings from Research

Synthetic Utility: The dihydrochloride form is prioritized in medicinal chemistry for its solubility, whereas pyrano[3,4-c]pyridine-triazole hybrids are optimized for CNS activity .

Structural Impact on Activity : The methyl group in pyridine/pyrazolo derivatives enhances metabolic stability and target binding. However, ring substitution patterns ([3,4-c] vs. [4,3-c]) significantly alter physicochemical properties (e.g., LogP, PSA) .

Safety Profile: Monohydrochloride analogues pose higher toxicity risks (oral and dermal hazards) compared to the dihydrochloride form, which lacks disclosed hazards .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride (CAS No. 1817794-84-5) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H13Cl2N3
  • Molecular Weight : 210.11 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including antiviral and anti-inflammatory effects. Its mechanism of action and efficacy have been studied through different assays.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antiviral properties. For instance, some compounds demonstrated effective inhibition of influenza A virus polymerase with IC50 values ranging from 5 to 14 μM .

Compound Target Virus IC50 (μM) EC50 (μM)
Compound 4Influenza A127 - 25
Compound 3Influenza B285 - 14

These findings suggest that structural modifications can enhance the antiviral potency of pyrazolo derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has also been documented. In a study focusing on COX enzyme inhibition, several compounds showed promising results:

Compound COX-1 Inhibition IC50 (μM) COX-2 Inhibition IC50 (μM)
Compound A0.040.04
Compound B0.050.03

These compounds were compared against known anti-inflammatory drugs like diclofenac and celecoxib, demonstrating comparable or superior efficacy in inhibiting COX-2 activity .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the pyrazolo core can significantly affect biological activity. For example:

  • The introduction of electron-donating groups enhances COX inhibition.
  • The presence of specific alkyl substituents influences antiviral efficacy.

Case Studies and Research Findings

  • Influenza Virus Inhibition : A study evaluated the antiviral activity of various pyrazolo derivatives against influenza viruses. The most potent derivative exhibited an EC50 value of approximately 10 μM against multiple strains .
  • Anti-inflammatory Effects in Animal Models : In vivo studies using carrageenan-induced paw edema models showed that certain derivatives significantly reduced inflammation markers compared to control groups .
  • Cytotoxicity Assessments : MTT assays were conducted to assess cytotoxicity alongside antiviral testing, confirming that the observed antiviral effects were not due to cytotoxicity at effective concentrations .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride?

Methodological Answer: The synthesis typically involves cyclization and functionalization of pyrazolo-pyridine scaffolds. For example:

  • Intermediate Preparation : Start with a Boc-protected precursor (e.g., 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine), followed by deprotection using hydrochloric acid in methanol to yield the hydrochloride salt .
  • Cross-Coupling Reactions : Advanced derivatives can be synthesized via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(OAc)₂), aryl boronic acids, and bases like Cs₂CO₃ in ethanol/water mixtures .
  • Purification : Recrystallization from ethanol or methanol is recommended for isolating high-purity crystals .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁵N NMR to confirm proton/carbon environments and nitrogen connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% as per industrial standards) using C18 columns and UV detection .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretches in pyrazole rings) .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term : Store at -4°C for 1–2 weeks in airtight, light-protected containers to prevent degradation .
  • Long-Term : For extended stability (>1 year), use -20°C with desiccants to minimize hydrolysis .
  • Handling : Always work under inert atmospheres (e.g., nitrogen) to avoid moisture absorption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications at the 2-methyl, 4,5,6,7-tetrahydro, or pyridine N-positions. For example, replace methyl with ethyl or introduce halogenated aryl groups via Suzuki coupling .
  • Biological Assays : Test derivatives in in vitro models (e.g., antiproliferative activity in cancer cell lines) to correlate substituents with efficacy. Use IC₅₀ values for quantitative comparisons .
  • Computational Modeling : Perform docking studies with target proteins (e.g., kinases) to predict binding affinities and guide synthetic priorities .

Q. What methodologies are employed to assess its biological activity in disease models?

Methodological Answer:

  • Antiproliferative Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure times. Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry .
  • Cardiotonic Activity : Evaluate derivatives in isolated heart models (e.g., Langendorff preparations) to measure changes in contractility and heart rate .
  • Solubility Optimization : Improve bioavailability by formulating with co-solvents (e.g., PEG 400) or using salt forms (e.g., dihydrochloride vs. free base) .

Q. How can researchers address discrepancies in reported physicochemical properties?

Methodological Answer:

  • Solubility Determination : Use shake-flask methods with HPLC quantification. Test in buffers (pH 1–7.4) and organic solvents (e.g., DMSO) to resolve conflicting data .
  • Melting Point Validation : Compare differential scanning calorimetry (DSC) with traditional capillary methods to account for polymorphic variations .
  • Storage Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) to reconcile conflicting recommendations on temperature and shelf life .

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